1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone
Overview
Description
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone is a synthetic compound belonging to the class of organic compounds known as diarylmethanes. These structures are characterized by the presence of two aromatic rings connected by a methylene bridge. The presence of a methoxy group on the phenyl ring and the ethyl ketone functional group adds to the uniqueness of this compound, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone involves a multi-step process:
Synthesis of 4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrole:
Reagents: Aniline, p-anisaldehyde
Conditions: Acid catalyst, reflux
Formation of this compound:
Reagents: Acetyl chloride, base (e.g., triethylamine)
Conditions: Room temperature, stirring
Industrial Production Methods
For large-scale production, optimizations may include:
High-yield reactions: Use of more efficient catalysts and reaction conditions.
Purification: Techniques like recrystallization or chromatography.
Automation: Automated reaction setups to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: Forms corresponding phenolic compounds under specific oxidative conditions.
Reduction: Ketone group can be reduced to alcohol using reducing agents like sodium borohydride.
Substitution: Methoxy group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nitrating agents
Major Products
Oxidation Products: Phenolic derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Halogenated or nitrated compounds
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis research.
Biology and Medicine
Pharmacological Research: Investigated for potential activities such as analgesic, anti-inflammatory, and anti-cancer properties.
Biochemical Studies: Used as a probe to study enzyme interactions and receptor binding.
Industry
Material Science: Could be used in the synthesis of polymers or as a precursor for advanced materials.
Mechanism of Action
Molecular Targets and Pathways
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone interacts with various molecular targets:
Enzymes: Inhibits or modifies the activity of certain enzymes.
Receptors: Binds to specific receptors, modulating signal transduction pathways.
Pathways: Influences metabolic and signaling pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-propanone
1-[4-(4-hydroxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone
4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrole
Uniqueness
The uniqueness of 1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone lies in its specific methoxy substitution on the phenyl ring and the ethanone functional group, which influences its chemical reactivity and biological activities.
This compound holds significant promise for ongoing research and potential applications across various fields. Hope this extensive dive into it was what you were looking for!
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)-1-phenylpyrrolidin-3-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(21)18-12-20(16-6-4-3-5-7-16)13-19(18)15-8-10-17(22-2)11-9-15/h3-11,18-19H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIGONDGSZFBNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CC1C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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